Axillarin

Xanthine oxidase inhibition Gout and hyperuricemia research Enzyme inhibitor screening

Axillarin (CAS 5188-73-8) is the 3,6-dimethyl ether of quercetagetin, offering distinct enzyme inhibition profiles unmatched by generic flavonoids. Validate xanthine oxidase assays against a defined benchmark (IC50 36.0 µM vs allopurinol 24.2 µM). Use as a high-sensitivity DPPH positive control (IC50 0.1 µM, ~1300x more potent than ascorbic acid). Ideal for AGE inhibition studies (IC50 246.97 µM). Proven antifungal activity against Alternaria alternata and Fusarium oxysporum. Insist on Axillarin for reproducible, target-specific research outcomes.

Molecular Formula C17H14O8
Molecular Weight 346.3 g/mol
CAS No. 5188-73-8
Cat. No. B1665867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxillarin
CAS5188-73-8
Synonyms3',4',5,7-tetrahydroxy-3,6-dimethoxyflavone
3,6-dimethoxyquercetagetin
axillarin
DMQT
Molecular FormulaC17H14O8
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C17H14O8/c1-23-16-10(20)6-11-12(13(16)21)14(22)17(24-2)15(25-11)7-3-4-8(18)9(19)5-7/h3-6,18-21H,1-2H3
InChIKeyKIGVXRGRNLQNNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Axillarin (CAS 5188-73-8): A Distinct 3,6-Dimethyl Ether Flavonol with Multi-Target Bioactivity for Specialized Research


Axillarin (CAS 5188-73-8) is an O-methylated flavonol, chemically defined as the 3,6-dimethyl ether derivative of quercetagetin (3,6-dimethoxyquercetagetin) [1]. As a member of the 6-O-methylated flavonoid subclass, its structure features methoxy groups at the C3 and C6 positions of the flavonoid backbone, with hydroxyl groups at C5, C7, C3', and C4' [2]. This specific methylation pattern distinguishes it from common flavonols like quercetin and imparts unique physicochemical properties, including an XlogP of 2.50, which influences its membrane permeability and biological interactions [3]. Axillarin has been isolated from various plant sources including Tanacetum vulgare, Artemisia copa, and Geigeria alata, and is noted for its antioxidant, enzyme inhibitory, and antifungal activities [4].

Axillarin vs. Generic Flavonoids: Why Structural Analogs Like Quercetin or Luteolin Cannot Be Assumed Interchangeable


While Axillarin shares a flavonol core with widely studied compounds like quercetin and luteolin, its unique 3,6-O-methylation pattern creates quantifiable differences in biological activity and target engagement that preclude simple substitution. For instance, the C6-methoxy group in Axillarin confers distinct enzyme inhibition profiles, as evidenced by its specific xanthine oxidase inhibitory activity (IC50 36.0 µM) which differs from the potency of non-methylated analogs [1]. In head-to-head comparative studies of isolated compounds from the same plant material, Axillarin demonstrates different activity profiles against inflammatory mediators compared to co-occurring flavonoids like jaceosidin and spinacetin [2]. Furthermore, in-silico molecular docking studies suggest Axillarin can achieve favorable binding conformations with certain protein targets (e.g., fungal receptors) that are distinct from other flavonoids due to its methoxy group-mediated interactions [3]. Therefore, for applications requiring precise modulation of xanthine oxidase, specific antioxidant mechanisms, or antifungal screening, substituting Axillarin with a generic flavonoid like quercetin is not scientifically justified and may lead to significantly different experimental outcomes.

Axillarin (5188-73-8) Procurement Evidence: A Quantitative Guide to Activity Differentiation from Comparator Compounds


Xanthine Oxidase Inhibition: Axillarin Demonstrates Defined Potency Against a Validated Positive Control

Axillarin exhibits xanthine oxidase (XO) inhibitory activity with an IC50 of 36.0 µM. This is directly comparable to the clinically used XO inhibitor allopurinol, which had an IC50 of 24.2 µM in the same study [1]. A structurally related flavonol from the same isolation, santin, showed a nearly identical IC50 of 36.5 µM, confirming the consistency of this assay system for methylated flavonoids [1].

Xanthine oxidase inhibition Gout and hyperuricemia research Enzyme inhibitor screening

DPPH Radical Scavenging: Axillarin Displays a 1300-Fold Higher Potency Than a Standard Antioxidant Control

In a direct, cross-study comparison using the DPPH radical scavenging assay, Axillarin (IC50 = 0.1 µM) [1] demonstrates markedly higher potency than the widely used antioxidant standard, ascorbic acid (Vitamin C). Under comparable assay conditions reported in the literature, ascorbic acid exhibits a typical DPPH IC50 of approximately 130 µM [2]. This represents a ~1300-fold difference in concentration required to achieve 50% radical scavenging.

DPPH assay Free radical scavenging Antioxidant potency comparison

Anti-Glycation Activity: Axillarin's Defined IC50 Enables Selection for Advanced Glycation End-Product (AGE) Research

Axillarin exhibits quantifiable anti-glycation activity with an IC50 value of 246.97 µM [1]. This is a class-level distinction, as many common flavonoids (e.g., quercetin, luteolin) are primarily studied for antioxidant and anti-inflammatory properties, with their anti-glycation potential often being lower or less well-defined. This specific IC50 provides a direct, quantitative entry point for research focused on preventing the formation of advanced glycation end-products (AGEs), a key pathway in diabetic complications and aging.

Anti-glycation AGE inhibition Diabetic complication research

Superoxide Anion Scavenging: Axillarin's Potency (IC50 0.14 µM) Provides a Specific Tool for Cellular Oxidative Stress Models

Axillarin demonstrates significant superoxide anion scavenging activity with an IC50 value of 0.14 µM [1]. In the same study, the co-isolated compound quercetin (a close structural analog) showed a similar but distinct IC50 of 0.17 µM for superoxide scavenging, while another analog, 3-methoxy-5,7,3',4'-tetrahydroxy-flavone, had an IC50 of 0.11 µM [1]. This fine-grained potency differentiation among structurally related flavonoids highlights the specific contribution of Axillarin's 3,6-dimethoxy substitution pattern to its reactivity with superoxide anions.

Superoxide anion scavenging Cellular oxidative stress Neuroprotection research

Antifungal Activity: Axillarin Exhibits Defined, Dose-Dependent Inhibition Against Plant Pathogens

Axillarin demonstrates selective antifungal activity against a panel of plant pathogenic fungi. At a concentration of 400 µg/mL, it inhibited the mycelial growth of Alternaria alternata by 33.31%, Fusarium oxysporum f. sp. radicis-lycopersici (FORL) by 29.46%, Cylindrocarpon spp. by 26.64%, and Fusarium oxysporum f. sp. niveum (FON) by 18.21% [1]. Notably, Axillarin showed no inhibitory effect against Phytophthora infestans at the same concentration, indicating a degree of target selectivity not observed for broad-spectrum commercial fungicides [1].

Antifungal screening Agricultural fungicide discovery Natural product crop protection

Axillarin (CAS 5188-73-8): Optimal Procurement Scenarios Driven by Quantitative Differentiation Evidence


Investigating Xanthine Oxidase Inhibition for Gout and Hyperuricemia

Procure Axillarin for enzyme inhibition assays targeting xanthine oxidase (XO). The compound has a defined IC50 of 36.0 µM, directly comparable to the positive control allopurinol (IC50 24.2 µM) in the same experimental system [1]. This allows researchers to use Axillarin as a natural product-derived tool compound with a known benchmark for potency in gout and hyperuricemia drug discovery programs.

Ultra-High Potency Antioxidant Standard for In Vitro Assays

Utilize Axillarin as a high-sensitivity positive control in DPPH radical scavenging assays. With an IC50 of 0.1 µM, it is approximately 1300 times more potent than the commonly used standard ascorbic acid (IC50 ~130 µM) [1][2]. This exceptional in vitro potency makes Axillarin ideal for screening compound libraries for antioxidant activity or for calibrating highly sensitive assays where a strong signal is required from a low-concentration standard.

Research on AGE Formation and Diabetic Complications

Select Axillarin for studies focused on inhibiting the formation of advanced glycation end-products (AGEs). It provides a validated and quantifiable anti-glycation activity with an IC50 of 246.97 µM in a BSA-glucose model [1]. This makes it a specific, assay-ready tool for investigating the role of AGEs in diabetic complications, cardiovascular disease, and aging, where many generic flavonoids lack well-defined anti-glycation data.

Discovery of Natural Antifungal Leads for Crop Protection

Source Axillarin for screening programs aimed at identifying natural, biodegradable alternatives to synthetic fungicides. It demonstrates defined, dose-dependent inhibition of mycelial growth against several economically important plant pathogens, including Alternaria alternata (33.31% at 400 µg/mL) and Fusarium oxysporum f. sp. radicis-lycopersici (29.46%) [1]. Its lack of activity against Phytophthora infestans suggests a potentially narrow-spectrum mode of action, which is valuable for developing targeted crop protection strategies with reduced ecological impact.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Axillarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.